molecular formula C8H8ClNO B3222444 (3R)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine CAS No. 1213334-45-2

(3R)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine

Cat. No. B3222444
CAS RN: 1213334-45-2
M. Wt: 169.61
InChI Key: JMNUJABIUFDNFZ-ZETCQYMHSA-N
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Description

(3R)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine, also known as Ro 60-0175, is a potent and selective inhibitor of the dopamine transporter. This compound has been widely studied for its potential use in treating various neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.

Mechanism of Action

(3R)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine 60-0175 works by blocking the reuptake of dopamine by the dopamine transporter. This leads to an increase in dopamine levels in the brain, which is thought to be responsible for its therapeutic effects. (3R)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine 60-0175 is highly selective for the dopamine transporter and does not affect other neurotransmitter transporters.
Biochemical and Physiological Effects:
(3R)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine 60-0175 has been shown to increase dopamine levels in the brain, which is thought to be responsible for its therapeutic effects. This compound has also been shown to reduce the symptoms of Parkinson's disease and ADHD in animal models. Additionally, (3R)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine 60-0175 has been shown to reduce drug-seeking behavior in animal models of drug addiction.

Advantages and Limitations for Lab Experiments

(3R)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine 60-0175 is a highly selective inhibitor of the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various neurological and psychiatric disorders. However, the high selectivity of (3R)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine 60-0175 also limits its use in studying the role of other neurotransmitters in these disorders.

Future Directions

There are several future directions for research on (3R)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine 60-0175. One area of research is the development of more selective inhibitors of the dopamine transporter that can be used to study the role of dopamine in various neurological and psychiatric disorders. Another area of research is the development of (3R)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine 60-0175 derivatives that have improved pharmacokinetic properties and can be used in clinical trials for the treatment of these disorders. Finally, there is a need for more studies on the long-term effects of (3R)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine 60-0175 on the brain and behavior.

Scientific Research Applications

(3R)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine 60-0175 has been extensively studied for its potential use in treating various neurological and psychiatric disorders. In animal studies, this compound has been shown to increase dopamine levels in the brain, which is thought to be responsible for its therapeutic effects. (3R)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine 60-0175 has also been shown to reduce the symptoms of Parkinson's disease and ADHD in animal models.

properties

IUPAC Name

(3R)-7-chloro-2,3-dihydro-1-benzofuran-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7H,4,10H2/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNUJABIUFDNFZ-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C(=CC=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C2=C(O1)C(=CC=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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